Cas no 2138087-47-3 (3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid)
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid
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- Inchi: 1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7-6-11(13-14-11)5-4-8(15)16/h4-7H2,1-3H3,(H,12,17)(H,15,16)
- InChI Key: RNLSZNAODQDGQC-UHFFFAOYSA-N
- SMILES: N1C(CCNC(OC(C)(C)C)=O)(CCC(O)=O)N=1
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-399817-0.05g |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 0.05g |
$524.0 | 2023-06-06 | |
| Enamine | EN300-399817-0.1g |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 0.1g |
$684.0 | 2023-06-06 | |
| Enamine | EN300-399817-0.25g |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 0.25g |
$977.0 | 2023-06-06 | |
| Enamine | EN300-399817-0.5g |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 0.5g |
$1539.0 | 2023-06-06 | |
| Enamine | EN300-399817-1.0g |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 1g |
$1971.0 | 2023-06-06 | |
| Enamine | EN300-399817-2.5g |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 2.5g |
$3865.0 | 2023-06-06 | |
| Enamine | EN300-399817-5.0g |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 5g |
$5719.0 | 2023-06-06 | |
| Enamine | EN300-399817-10.0g |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 10g |
$8480.0 | 2023-06-06 | |
| 1PlusChem | 1P023X6C-50mg |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 50mg |
$710.00 | 2023-12-19 | |
| 1PlusChem | 1P023X6C-100mg |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid |
2138087-47-3 | 93% | 100mg |
$908.00 | 2023-12-19 |
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid
Professional Introduction to 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic Acid (CAS No. 2138087-47-3)
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid, identified by its CAS number 2138087-47-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to a class of molecules known for their structural complexity and potential therapeutic applications. The intricate structure of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid makes it a subject of interest for researchers exploring novel pharmacological pathways and biochemical interactions.
The molecular framework of this compound incorporates several key functional groups, including an amide linkage, an azirine ring, and a propanoic acid moiety. These structural elements contribute to its unique reactivity and biological profile. The presence of the (tert-butoxy)carbonyl group enhances its stability and makes it a valuable intermediate in synthetic chemistry. Additionally, the azirine ring provides a versatile platform for further functionalization, enabling the development of derivatives with tailored properties.
In recent years, there has been growing interest in the use of azirine-containing compounds due to their ability to undergo [2+2] cycloaddition reactions with various nucleophiles. This reactivity has been exploited in drug discovery efforts, where azirines serve as probes for probing protein-protein interactions and as substrates for site-specific labeling. The compound 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid leverages these properties, making it a promising candidate for applications in chemical biology and medicinal chemistry.
One of the most compelling aspects of this molecule is its potential role in modulating biological pathways. The amine group attached to the azirine ring can be selectively modified through various chemical reactions, allowing researchers to fine-tune its interaction with biological targets. This flexibility has been demonstrated in several recent studies, where similar compounds have been used to develop inhibitors of kinases and other enzymes involved in cancer metabolism.
The propanoic acid moiety at one end of the molecule adds another layer of functionality, providing a site for further derivatization or conjugation with other biomolecules. This feature is particularly useful in the design of prodrugs or conjugates intended for targeted delivery systems. Such modifications can enhance the bioavailability and specificity of therapeutic agents, making them more effective in treating various diseases.
Recent advancements in synthetic methodologies have also contributed to the increased accessibility of this compound. Techniques such as solid-phase peptide synthesis and transition-metal-catalyzed reactions have made it possible to construct complex molecules like 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid with high efficiency and precision. These improvements have not only facilitated its production but also opened new avenues for exploring its applications in drug development.
The therapeutic potential of this compound is further underscored by its structural similarity to known bioactive molecules. By comparing its properties with those of established drugs, researchers can gain insights into its mechanism of action and identify potential therapeutic targets. This comparative approach has been instrumental in identifying novel drug candidates and optimizing existing treatments.
In conclusion, 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-dia zirin-3-yl]propanoic acid (CAS No. 2138087-47-3) represents a significant advancement in the field of chemical biology and medicinal chemistry. Its complex structure, versatile reactivity, and potential therapeutic applications make it a valuable asset for researchers seeking to develop innovative treatments for various diseases. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand even further, paving the way for new discoveries and breakthroughs.
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